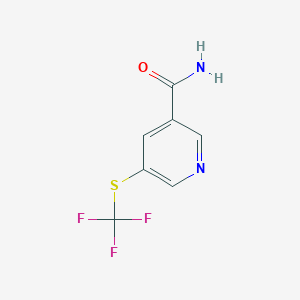
5-((Trifluoromethyl)thio)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Trifluoromethyl)thio)nicotinamide: is an organic compound that features a trifluoromethylthio group attached to a nicotinamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of nicotinamide with trifluoromethanesulfonyl chloride (CF3SO2Cl) in the presence of a base, such as triethylamine, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-((Trifluoromethyl)thio)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives.
Substitution: Substituted nicotinamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-((Trifluoromethyl)thio)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethylthio group imparts desirable properties, such as increased lipophilicity and metabolic stability .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethylthio group can enhance the bioavailability and efficacy of therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential to treat various diseases, including cancer and infectious diseases. The compound’s ability to modulate biological pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced properties. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism of action of 5-((Trifluoromethyl)thio)nicotinamide involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group attached to a pyridine ring and are used in pharmaceuticals and agrochemicals.
Trifluoromethylthioindoles: These compounds feature a trifluoromethylthio group attached to an indole core and are studied for their biological activities.
Uniqueness: 5-((Trifluoromethyl)thio)nicotinamide is unique due to its combination of the trifluoromethylthio group and the nicotinamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H5F3N2OS |
|---|---|
Molekulargewicht |
222.19 g/mol |
IUPAC-Name |
5-(trifluoromethylsulfanyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H5F3N2OS/c8-7(9,10)14-5-1-4(6(11)13)2-12-3-5/h1-3H,(H2,11,13) |
InChI-Schlüssel |
IRITUVHXZRERGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1SC(F)(F)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one](/img/structure/B12864264.png)
![N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide](/img/structure/B12864269.png)
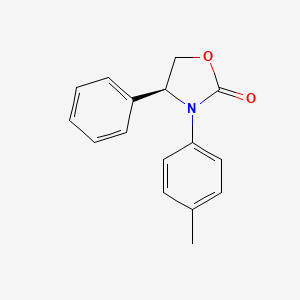
![4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12864274.png)

![Benzo[d]oxazole-2,4-dicarbaldehyde](/img/structure/B12864302.png)
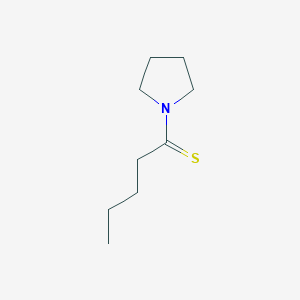

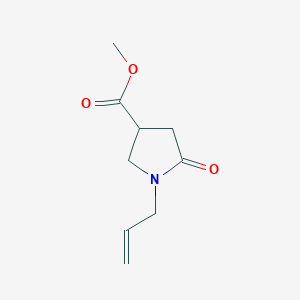
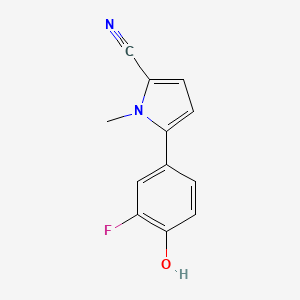
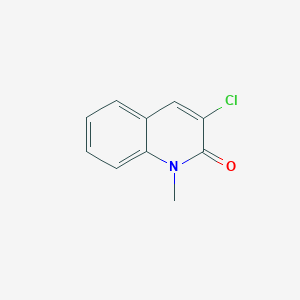
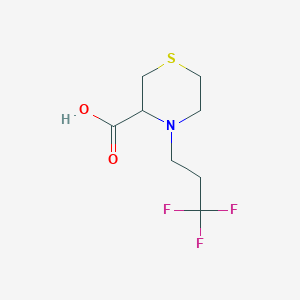
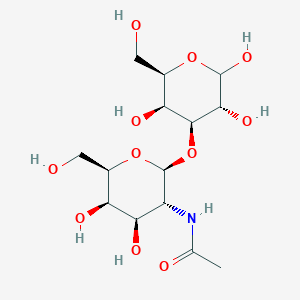
![N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12864349.png)
